Cbz-L-Homoserine

Übersicht

Beschreibung

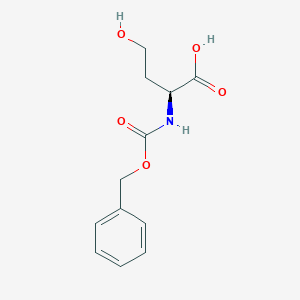

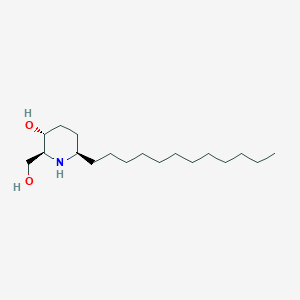

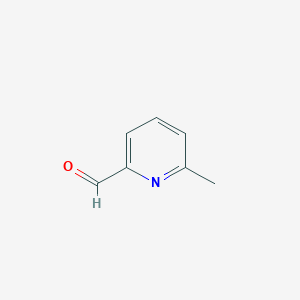

Cbz-L-Homoserine, also known as N-Cbz-L-homoserine, is a synthetic amino acid . It has been used in positron emission tomography (PET) studies to determine the uptake and utilization of other amino acids by biological systems .

Synthesis Analysis

The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase has been investigated in detail . The best result among the performed fed-batch reactor experiments achieved was 640.8 mM (76.3 g L−1) of L-homoserine with a volume productivity of 2.6 g L−1h .Molecular Structure Analysis

N-Cbz-L-homoserine lactone contains total 31 bond(s); 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis

The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The kinetic analysis of enzymes within lyophilized cells was performed to evaluate the behavior of the system .Physical And Chemical Properties Analysis

In its pure form, Cbz-L-Homoserine is a water-sensitive oily colorless liquid, although impure samples usually appear yellow . It has a molar mass of 253.25 g/mol .Wissenschaftliche Forschungsanwendungen

Cbz-L-Homoserine is a significant compound in the realm of scientific research, especially concerning its role in the synthesis of pharmaceutical intermediates, its involvement in enzymatic reactions, and its utility in biotechnological applications. Notably, its applications extend across various fields, including enzymatic synthesis, genetic studies, and the development of antimicrobial strategies.

Synthesis and Pharmaceutical Intermediates

One of the key applications of Cbz-L-Homoserine is in the enantioselective synthesis of pharmaceutical intermediates. The compound serves as a critical intermediate in the production of various pharmaceuticals. For instance, the synthesis of L-Homoserine methyl ester, an important pharmaceutical intermediate, has been described without the need for protected reagents like CBZ and BOC, highlighting the compound's utility in creating more streamlined synthesis processes for essential pharmaceuticals (Chen Xing, 2008).

Biotechnological Production

In biotechnology, Cbz-L-Homoserine plays a pivotal role in microbial fermentation processes aimed at producing valuable amino acids and derivatives. For example, the high-efficiency production of L-homoserine, a non-proteinogenic amino acid valuable in various industries, has been achieved through metabolic engineering of Escherichia coli. Strategies such as dynamically attenuating the L-homoserine degradation pathway and enhancing synthetic flux and efflux have led to record production levels of L-homoserine without additional supplements or inducers (Yu Zhang et al., 2021).

Environmental and Agricultural Research

The influence of environmental factors on the microbial degradation of compounds has also been studied using Cbz-L-Homoserine-related research. Investigations into the biodegradation of carbamazepine, an environmental contaminant, have shown how bacterial strains utilize Cbz-L-Homoserine derivatives for degradation, emphasizing the compound's relevance in environmental sustainability and pollution control (Simranjeet Singh et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333191 | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Homoserine | |

CAS RN |

35677-88-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)